molecular formula C15H9FN2O4 B13701605 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione

2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B13701605
M. Wt: 300.24 g/mol
InChI Key: PQPSXQMPYPVSIF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by various reagents, including transition-metal catalysts and organocatalysts .

Industrial Production Methods: Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. The reaction can be carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.

Major Products Formed:

    Reduction of the nitro group: leads to the formation of 2-(2-Fluoro-6-aminobenzyl)isoindoline-1,3-dione.

    Substitution reactions: can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)isoindoline-1,3-dione
  • 2-(2-Methoxybenzyl)isoindoline-1,3-dione
  • 2-(2-Chlorobenzyl)isoindoline-1,3-dione

Comparison: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit higher binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H9FN2O4

Molecular Weight

300.24 g/mol

IUPAC Name

2-[(2-fluoro-6-nitrophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9FN2O4/c16-12-6-3-7-13(18(21)22)11(12)8-17-14(19)9-4-1-2-5-10(9)15(17)20/h1-7H,8H2

InChI Key

PQPSXQMPYPVSIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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